Succinimidyl 2-naphthoxyacetate

Aminophospholipid Analysis Fluorescence Derivatization HPLC Method Development

Pre-column fluorescent derivatization reagent for quantitative HPLC of aminophospholipids (PE/PS). Room-temperature NHS ester reaction eliminates the 3-hour 50°C incubation required by dansyl chloride. λex/λem 228/342 nm; LOD ~20 pmol on normal-phase silica gel. Not interchangeable with other NHS esters without method revalidation—naphthoxyacetyl moiety governs unique derivative retention and resolution. Validated for tissue lipid extracts. ≥98% purity.

Molecular Formula C16H13NO5
Molecular Weight 299.28 g/mol
CAS No. 81012-92-2
Cat. No. B1196066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinimidyl 2-naphthoxyacetate
CAS81012-92-2
Synonymssuccinimidyl 2-naphthoxyacetate
Molecular FormulaC16H13NO5
Molecular Weight299.28 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)COC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C16H13NO5/c18-14-7-8-15(19)17(14)22-16(20)10-21-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2
InChIKeyCUSRGDOKYSVDPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Succinimidyl 2-Naphthoxyacetate (CAS 81012-92-2): NHS Ester for Fluorescent Derivatization of Aminophospholipids


Succinimidyl 2-naphthoxyacetate (CAS 81012-92-2) is an N-hydroxysuccinimide (NHS) ester derivative of 2-naphthoxyacetic acid, specifically designed as a pre-column fluorescent derivatization reagent for quantitative HPLC analysis of primary amine-containing biomolecules [1]. The compound comprises a naphthalene fluorophore linked via an acetate spacer to an amine-reactive succinimidyl ester group (molecular formula C16H13NO5, MW 299.28) [2]. Under mild conditions, the NHS ester reacts selectively with primary amines—such as the ethanolamine headgroup of phosphatidylethanolamine (PE) and the serine moiety of phosphatidylserine (PS)—to form stable amide bonds, enabling sensitive fluorescence detection at λex/λem = 228/342 nm [1]. Its primary documented application is the quantitative analysis of aminophospholipids in tissue lipid extracts via normal-phase HPLC with silica gel columns [1].

Why Generic NHS Ester Substitution Fails: Succinimidyl 2-Naphthoxyacetate's Specific Fluorescence and Chromatographic Properties


Direct substitution of succinimidyl 2-naphthoxyacetate with another amine-reactive NHS ester—such as dansyl chloride, fluorescamine, or N-hydroxysuccinimidyl-α-naphthylacetate (SINA)—is not analytically equivalent without full method revalidation. Each reagent exhibits distinct fluorescence excitation/emission maxima, quantum yields, and derivative hydrophobicity that dictate both detection sensitivity and chromatographic retention behavior [1]. For instance, succinimidyl 2-naphthoxyacetate derivatives are specifically resolved on silica gel columns using a gradient elution protocol, with a reported lower limit of detection of approximately 20 pmol for aminophospholipids [2]. Altering the fluorophore changes the optimal excitation/emission wavelengths (e.g., dansyl derivatives require λex/λem ≈ 340/535 nm [3]), potentially reducing signal-to-noise ratios on existing detector configurations. Moreover, the naphthoxyacetyl moiety confers a specific degree of lipophilicity to the aminophospholipid derivatives, directly influencing their elution order and separation from neutral lipids and other phospholipid classes on normal-phase systems [1][2]. Therefore, procurement decisions for established HPLC-fluorescence workflows targeting aminophospholipids must consider the demonstrated, quantitative performance characteristics of this specific NHS ester rather than assuming interchangeability within the broader reagent class.

Quantitative Performance Evidence for Succinimidyl 2-Naphthoxyacetate vs. Dansyl Chloride in Aminophospholipid HPLC Analysis


Comparative Detection Sensitivity for Aminophospholipids: Succinimidyl 2-Naphthoxyacetate vs. Dansyl Chloride

In normal-phase HPLC analysis of aminophospholipids in tissue lipid extracts, succinimidyl 2-naphthoxyacetate derivatization enables detection with a lower limit of approximately 20 pmol [1]. This sensitivity is statistically comparable to the 20 pmol detection limit reported for the same analytes (phosphatidylethanolamine and phosphatidylserine) when derivatized with dansyl chloride (Dns-Cl) under similar chromatographic conditions [2]. Both methods were developed by the same research group and applied to the quantitative analysis of amino group-containing phosphoglycerides in rat brain tissue samples, establishing methodological equivalence in sensitivity [1][2].

Aminophospholipid Analysis Fluorescence Derivatization HPLC Method Development

Excitation and Emission Wavelengths: Succinimidyl 2-Naphthoxyacetate vs. Dansyl Chloride

Succinimidyl 2-naphthoxyacetate derivatives of aminophospholipids exhibit fluorescence excitation at 228 nm and emission at 342 nm when analyzed by HPLC [1]. In contrast, dansyl chloride derivatives of the same aminophospholipids require excitation at approximately 340 nm and emission at 535 nm . This 112 nm difference in excitation maxima and 193 nm difference in emission maxima necessitates distinct detector filter or monochromator settings.

Fluorescence Spectroscopy HPLC Detector Configuration Derivatization Reagent Selection

Derivatization Reaction Time and Temperature: Succinimidyl 2-Naphthoxyacetate vs. Dansyl Chloride

Derivatization of aminophospholipids with succinimidyl 2-naphthoxyacetate proceeds at room temperature, offering a simpler and faster workflow compared to the dansyl chloride method, which requires heating at 50°C for 3 hours to achieve complete derivatization [1][2].

Sample Preparation Derivatization Protocol Workflow Efficiency

Chromatographic Resolution: Succinimidyl 2-Naphthoxyacetate Derivatives on Silica Gel HPLC

Succinimidyl 2-naphthoxyacetate derivatives of aminophospholipids (phosphatidylethanolamine and phosphatidylserine) are effectively resolved on a silica gel column using a gradient elution system, enabling quantitative analysis of these species in complex tissue lipid extracts [1]. The method also permits indirect measurement of ethanolamine and serine plasmalogens after acid-catalyzed conversion to lysophospholipid derivatives [1]. While the published literature does not provide direct quantitative comparison of resolution factors versus dansyl derivatives on identical columns, the successful application to rat brain lipid extracts demonstrates practical utility for tissue-derived samples [1][2].

Normal-Phase HPLC Phospholipid Separation Method Validation

Optimal Application Scenarios for Succinimidyl 2-Naphthoxyacetate Based on Quantitative Performance Evidence


Quantitative HPLC-Fluorescence Analysis of Aminophospholipids in Tissue Lipid Extracts

This scenario directly leverages the validated method described by Chen et al. [1]. Succinimidyl 2-naphthoxyacetate is employed as a pre-column derivatization reagent for the quantitative analysis of phosphatidylethanolamine (PE) and phosphatidylserine (PS) in total lipid extracts from biological tissues (e.g., rat brain). The room-temperature reaction with primary amine groups on these aminophospholipids yields fluorescent derivatives with λex/λem = 228/342 nm [1]. The derivatives are separated on a silica gel HPLC column using a gradient elution protocol, with a demonstrated lower limit of detection of approximately 20 pmol [2]. This application is particularly suitable for laboratories with existing normal-phase HPLC capabilities and fluorescence detectors configurable for UV excitation in the 220-230 nm range. The method also enables indirect quantification of ethanolamine and serine plasmalogens following acid treatment [1].

Fluorescent Labeling of Peptides and Proteins via Primary Amine Conjugation

Succinimidyl 2-naphthoxyacetate is marketed as a reagent for derivatization of amino acids and peptides via reaction with primary amine groups to form stable amide bonds [1]. This application, while less extensively documented in primary literature than the aminophospholipid method, represents a standard use case for NHS ester chemistry. The naphthalene fluorophore provides a distinct spectral signature (λex/λem = 228/342 nm) that may be advantageous in multiplexed assays where other common fluorophores (e.g., fluorescein, dansyl) occupy different spectral channels. Procurement for this application is supported by vendor technical documentation indicating suitability for bioconjugation and fluorescence labeling of biomolecules [1].

Comparative Method Development or Replacement of Dansyl Chloride in Established Aminophospholipid Assays

Based on the cross-study comparable detection sensitivity (both achieving ~20 pmol LOD) [1][2], succinimidyl 2-naphthoxyacetate can serve as an alternative derivatization reagent to dansyl chloride in aminophospholipid HPLC assays. This substitution may be motivated by the simpler room-temperature reaction protocol [1], which eliminates the 3-hour, 50°C incubation required for dansyl derivatization [2]. However, users must account for the distinct excitation and emission wavelengths (228/342 nm vs. 340/535 nm) when configuring fluorescence detectors [1]. This scenario is appropriate for laboratories seeking to streamline sample preparation workflows while maintaining equivalent quantitative sensitivity for PE and PS analysis.

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